1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
Description
1-(4-Methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-methoxyphenyl group at position 1 and a sulfanyl-linked 5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl moiety at position 2. Such compounds are of interest in medicinal chemistry due to the structural versatility of the triazole and pyrrolidine-dione motifs, which are associated with diverse biological activities, including antiviral and enzyme inhibitory effects .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-3-5-13(6-4-12)18-21-20(23-22-18)28-16-11-17(25)24(19(16)26)14-7-9-15(27-2)10-8-14/h3-10,16H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGJJAJXIOACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{[5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Pyrrolidine-2,5-Dione
- Structural Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Chlorine substituents often enhance lipophilicity, which could influence membrane permeability and bioavailability .
1-Benzyl-3-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}-4-[(4-Chlorophenyl)Sulfanyl]Pyrrolidine-2,5-Dione
- Structural Difference : Incorporates a benzyl group at position 1 and a piperazine-linked pyridine moiety at position 3, with additional chloro and trifluoromethyl groups.
- Implications: The benzyl group increases steric bulk, which might hinder binding to compact active sites.
Molecular and Functional Comparison Table
Biological Activity
The compound 1-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione is a synthetic derivative belonging to the class of triazole and pyrrolidine compounds. This article delves into its biological activity, including pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 369.44 g/mol. The structure includes a pyrrolidine ring, a triazole moiety, and methoxy and methyl phenyl groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound being studied may share similar mechanisms due to its structural characteristics.
Anticancer Potential
The anticancer activity of triazole derivatives has been documented in several studies. For example, certain triazole-thione derivatives exhibited cytotoxic effects against human cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effectiveness at low concentrations . The presence of the pyrrolidine ring in the compound may enhance its interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Triazole compounds have been noted for their ability to inhibit various enzymes. For instance, some derivatives have shown strong inhibitory activity against urease and acetylcholinesterase, which are crucial in metabolic pathways and neurodegenerative diseases . The specific compound's potential as an enzyme inhibitor remains to be fully explored but could be significant given its structural analogies.
Case Study 1: Antibacterial Screening
In a study involving synthesized triazole derivatives, various compounds were screened for antibacterial activity. The results demonstrated that certain structural modifications led to enhanced efficacy against specific bacterial strains. This suggests that the target compound may also possess similar or improved antibacterial properties when subjected to similar testing protocols.
Case Study 2: Anticancer Activity
A comparative analysis of triazole derivatives revealed that modifications in the side chains significantly affected their anticancer potency. For example, compounds with specific substitutions on the triazole ring showed enhanced cytotoxicity against breast cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents.
Research Findings Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
